Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-methoxyphenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(3-methoxyphenyl)-2,4-dioxobutanoic acid+methanolacid catalystMethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(3-hydroxyphenyl)-2,4-dioxobutanoate.
Reduction: The carbonyl groups in the dioxobutanoate moiety can be reduced to form the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products:
Oxidation: 4-(3-hydroxyphenyl)-2,4-dioxobutanoate
Reduction: Corresponding alcohols of the dioxobutanoate moiety
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxobutanoate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate
- Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
- Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate
Comparison: Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This distinguishes it from its analogs, such as Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate, which has a hydroxyl group instead of a methoxy group. The methoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-4-8(6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBPPBRBWLJXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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